Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate
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Overview
Description
Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and subsequent functionalization. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Fusion with Pyridine Ring: The thiazole intermediate is then reacted with a suitable pyridine derivative to form the thiazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester group to an alcohol.
Substitution: The thiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the ester group results in an alcohol.
Scientific Research Applications
Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolopyridine derivatives have shown efficacy.
Industry: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate can be compared with other thiazolopyridine derivatives:
This compound:
Thiazolo[5,4-b]pyridine: Lacks the hydroxymethyl and ethyl acetate groups, resulting in different chemical properties and reactivity.
Thiazolo[4,5-b]pyridine: A structural isomer with different positioning of the nitrogen and sulfur atoms, leading to distinct chemical behavior.
Properties
Molecular Formula |
C13H16N2O3S |
---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-11(17)5-9-7(2)12-10(6-16)15-19-13(12)14-8(9)3/h16H,4-6H2,1-3H3 |
InChI Key |
ZBHMJGDWHJBOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(N=C1C)SN=C2CO)C |
Origin of Product |
United States |
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